molecular formula C19H13Cl2FN4O3S B3035245 3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 303998-81-4

3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B3035245
CAS RN: 303998-81-4
M. Wt: 467.3 g/mol
InChI Key: JPXUXKKYSDCLGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the introduction of various substituents to achieve the desired activity and selectivity. In the case of fluorinated 3-benzyl-5-indolecarboxamides, the introduction of fluorinated amide substituents has led to the discovery of a compound with significant pharmacological potential. The compound, referred to as 38p, was synthesized through an enantioselective process that utilized a diastereoselective alkylation as a key step. This method allowed for the generation of the compound with greater than 99% enantiomeric purity, which is crucial for the compound's activity as a leukotriene receptor antagonist .

Molecular Structure Analysis

The molecular structure of organic compounds is critical in determining their chemical and pharmacological properties. For the compound 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, X-ray diffraction was used to characterize its structure. The experimental data was then compared with optimized geometrical structures obtained through hybrid-DFT methods. The agreement between the calculated and experimental values indicates the reliability of the computational methods in predicting the molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of organic compounds can influence their final structure and, consequently, their activity. In the synthesis of 38p, the key chemical reaction was the diastereoselective alkylation, which established the chirality of the amide substituent. This step was crucial in achieving the high enantiomeric purity required for the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the compound studied in paper , various properties such as vibrational frequencies, chemical shifts, and electronic properties were computed using DFT calculations. The UV-Vis spectrum was also recorded, and properties like excitation energies, oscillator strengths, and band gap energies were computed. Additionally, the study explored the compound's frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties. These analyses provide a comprehensive understanding of the compound's behavior in different chemical environments .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Some derivatives of this compound have been explored for their antimicrobial and antifungal properties . For instance, certain synthesized compounds demonstrated significant in vitro activities against various strains of bacteria and fungi, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
  • Additionally, acylthioureas, closely related to the mentioned compound, showed potential interactions with bacterial cells, suggesting their utility in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antitubercular and Antibacterial Applications

  • N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, related to the subject compound, have been synthesized and evaluated for their antitubercular and antibacterial efficacy . Some of these derivatives showed more potency than standard drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Antitumour Activities

  • Compounds with a structural resemblance have been synthesized and evaluated for their antitumour activities . These compounds inhibited the proliferation of certain cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Hao et al., 2017).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN4O3S/c1-9-14(16(26-29-9)15-12(21)3-2-4-13(15)22)17(27)24-19(30)25-18(28)23-11-7-5-10(20)6-8-11/h2-8H,1H3,(H3,23,24,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXUXKKYSDCLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106342
Record name 3-(2-Chloro-6-fluorophenyl)-N-[[[[(4-chlorophenyl)amino]carbonyl]amino]thioxomethyl]-5-methyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide

CAS RN

303998-81-4
Record name 3-(2-Chloro-6-fluorophenyl)-N-[[[[(4-chlorophenyl)amino]carbonyl]amino]thioxomethyl]-5-methyl-4-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303998-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-6-fluorophenyl)-N-[[[[(4-chlorophenyl)amino]carbonyl]amino]thioxomethyl]-5-methyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
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3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide

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